molecular formula C6H4N2S2 B172323 Thiazolo[5,4-C]pyridine-2-thiol CAS No. 116990-44-4

Thiazolo[5,4-C]pyridine-2-thiol

Cat. No.: B172323
CAS No.: 116990-44-4
M. Wt: 168.2 g/mol
InChI Key: VHVPVAPCPMORFK-UHFFFAOYSA-N
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Description

Thiazolo[5,4-c]pyridine-2-thiol is a privileged nitrogen-sulfur heterocyclic scaffold serving as a key synthetic intermediate in medicinal chemistry and drug discovery research. The thiazolopyridine core is a structurally important framework found in investigations for a range of biological targets. Scientific literature on related isomers highlights the significance of this bicyclic scaffold, which is explored in the development of potent enzyme inhibitors . For instance, thiazolo[5,4-b]pyridine derivatives have been identified as potent phosphoinositide 3-kinase (PI3K) inhibitors, a key target in oncology for regulating cell growth and survival, with some compounds demonstrating IC50 values in the nanomolar range . Other research avenues for analogous structures include their evaluation as Glycogen Synthase Kinase-3 (GSK-3) inhibitors, which is a crucial target in neurodegenerative disease pathogenesis, and as monoamine oxidase-B (MAO-B) inhibitors . The presence of the thiol group on this fused bicyclic system provides a versatile handle for further chemical derivatization, allowing researchers to synthesize diverse libraries of compounds for structure-activity relationship (SAR) studies and to optimize lead compounds for greater potency and selectivity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-[1,3]thiazolo[5,4-c]pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2S2/c9-6-8-4-1-2-7-3-5(4)10-6/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVPVAPCPMORFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Thiazolo 5,4 C Pyridine 2 Thiol and Its Derivatives

Established Synthetic Routes

Established synthetic routes for Thiazolo[5,4-c]pyridine-2-thiol and its derivatives often involve the construction of the thiazole (B1198619) ring onto a pre-existing pyridine (B92270) core. These methods are well-documented and provide reliable access to a range of substituted analogues.

Multi-step syntheses offer the flexibility to introduce a variety of substituents onto the heterocyclic core. A common strategy begins with appropriately substituted pyridine derivatives which undergo a sequence of reactions to build the fused thiazole ring.

For instance, a seven-step synthesis was developed for certain thiazolo[5,4-b]pyridine (B1319707) analogues starting from 2,4-dichloro-3-nitropyridine. mdpi.com This process involves a selective nucleophilic substitution, followed by the introduction of a thiocyanate (B1210189) group. The key cyclization step is achieved through the reduction of the nitro group, which facilitates an intramolecular reaction to form the thiazole ring. mdpi.com A subsequent bromination and a Suzuki coupling reaction allow for further diversification of the structure. mdpi.com

Another multi-stage method involves the reaction of 2-chloro-3,5-dinitropyridine (B146277) with a thiol-containing compound, such as 3-methyl-1,2,4-triazole-5-thiol. dmed.org.ua The resulting intermediate is then heated in the presence of a base to induce cyclization, yielding a fused thiazolo[4,5-b]pyridine (B1357651) system. dmed.org.ua Similarly, the synthesis of the isomeric thiazolo[5,4-c]isoquinoline has been approached through the planned cyclization of 4-aminoisoquinoline-3-thiol. cdnsciencepub.com

These multi-step approaches, while sometimes lengthy, are crucial for creating complex derivatives with specific substitution patterns.

Table 1: Example of a Multi-Step Synthesis for a Thiazolo[5,4-b]pyridine Analogue

StepStarting MaterialReagentsKey TransformationReference
12,4-dichloro-3-nitropyridineMorpholine, Triethylamine (TEA), Tetrahydrofuran (THF)Selective nucleophilic substitution at C4 mdpi.com
24-(3-nitro-2-chloropyridin-4-yl)morpholinePotassium thiocyanate (KSCN), Acetic acid (HOAc)Substitution of chlorine with thiocyanate mdpi.com
34-(3-nitro-2-thiocyanatopyridin-4-yl)morpholineIron (Fe) powder, Acetic acid (HOAc)Reduction of nitro group and intramolecular cyclization mdpi.com
4Amino thiazolo[5,4-b]pyridine derivativeCopper(II) bromide (CuBr₂), tert-butyl nitriteBromination mdpi.com
5Bromo-thiazolo[5,4-b]pyridine derivativeAryl borates, PdCl₂(dppf), K₂CO₃Suzuki coupling mdpi.com

To improve efficiency and reduce waste, one-pot synthetic methods have been developed. These strategies combine multiple reaction steps into a single procedure without isolating intermediates, saving time and resources.

A notable example is the one-pot, three-component synthesis of novel N-phenyl-2-(thiazolo[5,4-b]pyridin-2-yl)benzamides. benthamdirect.com This reaction involves the condensation of 3-aminopyridine-2-thiol, diethyl phthalate, and various anilines in an ethanol (B145695)/water mixture with an acid catalyst. benthamdirect.com This approach is lauded for its sustainability, high yields, and simple work-up procedure. benthamdirect.com

Another single-step method involves the reaction of a chloronitropyridine with a suitably substituted thioamide or thiourea (B124793). researchgate.net This versatile reaction provides direct access to the thiazolopyridine core and has been used to prepare a large number of derivatives with various substituents at the 2-position. researchgate.net The reduction of a nitro group followed by an immediate intramolecular cyclization to form the thiazole ring can also be performed in a one-pot fashion. mdpi.com

Cyclocondensation reactions are fundamental to the synthesis of the thiazolopyridine ring system. These reactions typically involve the formation of the thiazole ring by reacting a pyridine derivative containing vicinal amino and thiol (or potential thiol) groups with a suitable cyclizing agent.

One common method is the xanthate-mediated cyclization, where an aminopyridine derivative is heated with potassium ethylxanthate (B89882) in a solvent like anhydrous dimethylformamide (DMF). The reaction proceeds through a nucleophilic attack followed by cyclization to form the thiazole ring, with the final product being precipitated upon acidification.

Another powerful technique is oxidative cyclization. Asymmetric pyridylthioureas can be converted to 2-aminothiazolo[5,4-c]pyridines using an oxidant like potassium ferricyanide (B76249) (K₃[Fe(CN)₆]). researchgate.net This reaction is believed to proceed through a free radical mechanism, forming an intramolecular C-S bond. researchgate.net The synthesis of certain thiazolo[4,5-b]pyridin-2-ones has also been achieved through [3+3]-cyclocondensation reactions. pensoft.net

Advanced and Sustainable Synthetic Techniques

Recent advancements in synthetic chemistry have focused on developing more environmentally friendly and efficient methods. These include the use of microwave irradiation to accelerate reactions and the adoption of green chemistry principles.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner products. This technique has been successfully applied to the synthesis of thiazolopyridine derivatives.

For instance, the reaction time for the xanthate-mediated cyclization can be drastically reduced from hours under conventional heating to mere minutes using microwave irradiation, achieving yields of 67%. Microwave heating has also been employed in the Friedländer annulation to prepare thiazolopyridine resins during solid-phase synthesis. researchgate.net

Studies have optimized microwave-assisted synthesis by exploring different solvents, temperatures, and reaction times. mdpi.com For the coupling of 3-amino-2-chloropyridine (B31603) with phenyl isothiocyanate, microwave irradiation at 160 °C for one hour proved effective. mdpi.compreprints.org The use of a co-solvent like acetonitrile (B52724) can sometimes further reduce the reaction time. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

ReactionMethodConditionsReaction TimeYieldReference
Xanthate-Mediated CyclizationConventional Heating120°C in DMF10 hours76.5%
Xanthate-Mediated CyclizationMicrowave Irradiation120°C in DMF15 minutes67%
3-amino-2-chloro-5-methylpyridine + Phenyl isothiocyanateConventional Heating160°C in Sabinene (B1680474)16 hours66% preprints.orgsemanticscholar.org
3-amino-2-chloro-5-methylpyridine + Phenyl isothiocyanateMicrowave Irradiation130°C in Sabinene2 hours64% mdpi.comsemanticscholar.org

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of thiazolopyridine synthesis, this often involves the use of safer solvents and more efficient, atom-economical reactions.

A prime example is the use of Sabinene, a natural and renewable bicyclic monoterpene derived from biomass, as a green solvent. researchgate.netmdpi.comsemanticscholar.orgresearchgate.net It has been successfully used for the synthesis of thiazolo[5,4-b]pyridines under both thermal and microwave conditions, proving to be an effective alternative to conventional petroleum-based solvents. researchgate.netmdpi.comsemanticscholar.orgresearchgate.net

Furthermore, the development of one-pot syntheses in environmentally benign solvent systems, such as an ethanol and water mixture, contributes to the greening of thiazolopyridine synthesis. benthamdirect.com These methods are not only more sustainable but also often feature simpler work-up procedures and lead to high yields of the desired products. benthamdirect.com

Green Chemistry Approaches

Utilization of Biomass-Derived Solvents in this compound Synthesis

In the pursuit of green chemistry, traditional petroleum-based solvents are increasingly being replaced by solvents derived from renewable biomass. nih.govpreprints.org One such solvent that has been successfully employed in the synthesis of the related thiazolo[5,4-b]pyridine isomers is sabinene, a natural bicyclic monoterpene. nih.govsemanticscholar.org Sabinene is sourced from various plants, including certain citrus fruits, and can be obtained from the waste products of the fruit juice industry. nih.gov It is non-toxic and can be recycled, presenting a significant environmental advantage over conventional solvents. semanticscholar.orgresearchgate.net

Research has demonstrated that sabinene is an effective medium for the synthesis of thiazolopyridines via both conventional thermal heating and microwave irradiation. nih.govresearchgate.net Studies comparing sabinene to other green and conventional solvents for the coupling reaction between 3-amino-2-chloropyridine and phenyl isothiocyanate show its comparable, and in some cases superior, performance. nih.gov While conventional solvents required four hours at 100°C, green solvents like sabinene achieved satisfactory yields over longer reaction times, highlighting a trade-off between reaction speed and environmental impact. nih.govpreprints.org

SolventTypeReaction Time (h)Yield (%)
TolueneConventional472%
DMFConventional463%
SabineneBiomass-Derived1675%
EucalyptolBiomass-Derived1668%
LimoneneBiomass-Derived1658%
CitralBiomass-Derived1621%

This table presents comparative data for the synthesis of N-phenylthiazolo[5,4-b]pyridin-2-amine, a derivative structurally related to the target compound, under thermal conditions at 100-110°C. The data is adapted from studies on green solvents. nih.gov

Application of Deep Eutectic Solvents for Enhanced Reaction Efficiency

Deep Eutectic Solvents (DESs) represent another class of promising green solvents that have gained significant attention. mdpi.com DESs are mixtures of a hydrogen bond acceptor (HBA), such as choline (B1196258) chloride, and a hydrogen bond donor (HBD), like urea (B33335) or glycerol. mdpi.comnih.gov They are attractive for their low volatility, non-flammability, chemical and thermal stability, and potential for recyclability. mdpi.com

The utility of DESs has been demonstrated in the synthesis of various nitrogen- and sulfur-containing heterocycles. For instance, a choline chloride-urea mixture has been used as an efficient reaction medium for synthesizing substituted pyridine derivatives, with reactions completing in as little as 45 minutes under reflux. dntb.gov.ua Similarly, the synthesis of thiazolo[5,4-d]thiazoles has been successfully achieved in a DES composed of L-proline and ethylene (B1197577) glycol. mdpi.com In many cases, the DES can act as both the solvent and a catalyst, promoting the reaction through hydrogen bond catalysis. nih.gov This dual role can activate reactants and stabilize intermediates, enhancing reaction rates and yields. nih.govrsc.org The simple workup, often involving precipitation of the product by adding water, allows for the recovery and reuse of the DES, further bolstering its green credentials. nih.gov

Hydrogen Bond Acceptor (HBA)Hydrogen Bond Donor (HBD)Ratio (HBA:HBD)Application Example
Choline ChlorideUrea1:2Synthesis of substituted pyridines and imidazoles. nih.govdntb.gov.ua
Choline ChlorideGlycerol1:2Synthesis of functionalized imidazoles. nih.gov
Choline ChlorideImidazole1:2Synthesis of 2-substituted benzothiazoles. rsc.org
L-ProlineEthylene Glycol1:50Synthesis of thiazolo[5,4-d]thiazoles. mdpi.com

This table showcases various DES compositions and their documented applications in the synthesis of heterocyclic compounds related to this compound.

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is crucial for optimizing synthetic protocols and controlling product formation. The synthesis of the thiazolopyridine scaffold is generally understood to proceed through a sequence of nucleophilic reactions and a key ring-closing step.

Elucidation of Nucleophilic Substitution and Ring Closure Mechanisms

A predominant pathway for the formation of the thiazolo[5,4-c]pyridine (B153566) ring system involves a one-step reaction between a suitably substituted aminopyridine and a sulfur-containing reagent. researchgate.net For example, the synthesis can start from a 3-amino-2-chloropyridine derivative and an isothiocyanate. researchgate.net The proposed mechanism begins with a nucleophilic attack by the amino group of the pyridine onto the carbon of the isothiocyanate, forming a pyridylthiourea intermediate. nih.govresearchgate.net

This is followed by an intramolecular nucleophilic substitution. The sulfur atom of the thiourea intermediate, existing in a tautomeric equilibrium with its thiol form, attacks the adjacent carbon atom bearing a leaving group (such as a chlorine or fluorine atom). nih.govsemanticscholar.org This intramolecular cyclization displaces the leaving group and forms the fused thiazole ring. nih.govresearchgate.net A direct synthesis of this compound has been reported from 4-amino-3-fluoropyridine (B1299083) and potassium ethyl xanthate, which proceeds via a similar nucleophilic attack and subsequent ring closure, achieving a 98% yield. bham.ac.uk An alternative pathway involves the oxidative cyclization of pyridylthioureas using an oxidant like K₃[Fe(CN)₆], which is thought to proceed via a free radical mechanism to form the C-S bond. researchgate.net

Examination of Tautomeric Forms and their Influence on Reaction Pathways

This compound can exist in two tautomeric forms: the thione form and the thiol form. beilstein-journals.org This prototropic tautomerism involves the migration of a proton between the nitrogen atom of the pyridine ring and the exocyclic sulfur atom.

Thione Form: Characterized by a carbon-sulfur double bond (C=S) and a proton on the adjacent ring nitrogen (N-H).

Thiol Form: Characterized by a carbon-sulfur single bond with a proton on the sulfur (S-H) and a carbon-nitrogen double bond within the ring system.

The specific tautomer present can significantly influence the reaction pathway. In the ring-closure step of the synthesis, it is the tautomeric thione or thiol form of the thiourea intermediate that acts as the nucleophile to displace the leaving group. nih.govsemanticscholar.org The equilibrium between these forms can be influenced by factors such as the solvent, temperature, and pH. Theoretical studies on similar heterocyclic thione compounds, using methods like Density Functional Theory (DFT), have shown that the relative stability of the tautomers and the energy barrier for their interconversion can be quantified. researchgate.net Such investigations reveal that while one tautomer may be more stable, the presence of solvent molecules can lower the energy barrier for proton transfer, affecting which tautomer is more reactive under specific synthetic conditions. researchgate.net

Chemical Reactivity and Derivatization Studies of Thiazolo 5,4 C Pyridine 2 Thiol

Electrophilic and Nucleophilic Substitution Reactions and Selectivity

The reactivity of the thiazolo[5,4-c]pyridine (B153566) ring system is dictated by the electron distribution across the fused rings. The pyridine (B92270) ring, with its electronegative nitrogen atom, generally has reduced electron density, making it susceptible to nucleophilic attack, particularly at positions 2-, 4-, and 6-. Conversely, positions 3- and 5- are comparatively electron-rich and thus more prone to electrophilic substitution. tandfonline.com The presence of substituents can further modify this reactivity. tandfonline.com

Nucleophilic substitution reactions can be employed to introduce various functional groups onto the thiazole (B1198619) or pyridine rings. For instance, treatment with reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides under appropriate conditions can lead to substitution at different positions. The base-promoted reaction of related 2-chloro-3-nitropyridines with 1,3-(S,N)-binucleophiles, such as triazole-5-thiols, results in nucleophilic substitution of the chlorine atom. researchgate.netthieme-connect.com

Electrophilic substitution, on the other hand, is facilitated at the more electron-rich centers of the pyridine ring. tandfonline.com An example of an electrophilic substitution is the reaction of intermediate disulfides with sulfuryl chloride, where sulfur-sulfur bonds are replaced by sulfur-chlorine bonds. Molecular orbital calculations on related aminopyridines have shown that the 2-position is favored for attack by electrophiles like thiocyanogen. tandfonline.com

Controlled Oxidation and Reduction Pathways of the Thiol Moiety and Ring System

The thiol (-SH) group and the heterocyclic core of thiazolo[5,4-c]pyridine-2-thiol can undergo controlled oxidation and reduction reactions, leading to a variety of derivatives.

Oxidation: The thiol moiety is readily oxidized. Common oxidizing agents such as hydrogen peroxide and m-chloroperbenzoic acid can convert the thiol to sulfoxides or sulfones. In some cases, oxidative cyclization is a key step in the synthesis of related thiazolopyridine systems. For example, the oxidation of pyridylthioureas using potassium ferricyanide (B76249) (K3[Fe(CN)6]) can lead to intramolecular C-S bond formation. researchgate.net Similarly, oxidative cyclization of thioamides derived from alkylpyridines can yield thiazoloazines. researchgate.net

Reduction: The thiazolo[5,4-c]pyridine ring system can be reduced to the corresponding thiazolidine (B150603) derivatives using reducing agents like lithium aluminum hydride or sodium borohydride. In the synthesis of related thiazolo[5,4-b]pyridine (B1319707) derivatives, the reduction of a nitro group on the pyridine ring using iron powder in acetic acid is a crucial step that precedes intramolecular cyclization to form the thiazole ring. mdpi.com

Functionalization Strategies at Key Positions for Structure Diversification

The thiazolo[5,4-c]pyridine scaffold allows for functionalization at several key positions, enabling the synthesis of a diverse library of compounds.

The thiol group is a prime site for modification. It can be alkylated, for example, with methyl iodide. researchgate.net

The pyridine ring can also be functionalized. For instance, in the synthesis of thiazolo[5,4-b]pyridine derivatives, a bromo substituent on the pyridine ring can be used for Suzuki cross-coupling reactions with boronic acid pinacol (B44631) esters to introduce aryl groups. nih.gov

The amino group on substituted thiazolopyridines is another handle for derivatization. It can be protected, for instance with a Boc group, to allow for further reactions on other parts of the molecule. nih.gov

Interactive Table: Functionalization Reactions of Thiazolo[5,4-c]pyridine Derivatives

Position Reaction Type Reagents Product Type Reference
Thiol Alkylation Methyl iodide S-methylated derivative researchgate.net
Pyridine Ring Suzuki Coupling Aryl boronic acid, Pd catalyst Aryl-substituted derivative nih.gov
Amino Group Protection Boc-anhydride Boc-protected amine nih.gov

Role as a Versatile Building Block in Complex Heterocyclic Molecule Synthesis

This compound and its derivatives are valuable building blocks for the synthesis of more complex heterocyclic molecules. lookchem.com Their fused ring system serves as a rigid scaffold upon which other rings and functional groups can be appended.

For example, thiazolo[4,5-b]pyridines have been synthesized by reacting 2-chloro-3-nitropyridines with various binucleophiles. researchgate.netthieme-connect.com The resulting compounds can be further elaborated. In one instance, a series of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines were synthesized and evaluated as histamine (B1213489) H3 receptor antagonists. researchgate.net

The thiazolopyridine core is also a key feature in the development of kinase inhibitors. Derivatives of thiazolo[5,4-b]pyridine have been synthesized and shown to be potent inhibitors of phosphoinositide 3-kinase (PI3K). mdpi.com The synthesis of these complex molecules often involves a multi-step sequence starting from simple pyridines, highlighting the role of the thiazolopyridine scaffold as a crucial intermediate. mdpi.comnih.gov Furthermore, the fusion of other heterocyclic rings, such as triazole or pyrimidine (B1678525), onto the thiazolopyridine framework has been achieved, leading to novel polycyclic systems. researchgate.netthieme-connect.com

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Thiazolo[5,4-c]pyridine-2-thiol in solution. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each atom, allowing for the precise mapping of the molecule's connectivity.

In the ¹H NMR spectrum of this compound, the protons on the pyridine (B92270) ring are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, etc.) of these protons would allow for their exact assignment to positions on the pyridine ring. The proton of the thiol (-SH) group is also a key diagnostic signal, though its chemical shift can be variable and it may appear as a broad singlet. Its position can be confirmed by D₂O exchange, where the peak disappears.

The ¹³C NMR spectrum provides complementary information, with the carbon atoms of the fused heterocyclic system appearing in distinct regions. The carbon atom of the C=S group is expected to be significantly deshielded, appearing far downfield. The carbons of the pyridine and thiazole (B1198619) rings will have characteristic chemical shifts that are influenced by the electronegativity of the adjacent nitrogen and sulfur atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine Ring CH 7.0 - 9.0 110 - 150
Thiazole Ring C - 140 - 160
C=S - > 180

Note: These are predicted chemical shift ranges and actual experimental values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Precise Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula, C₆H₄N₂S₂.

Electron impact (EI) or electrospray ionization (ESI) techniques can be used to generate the molecular ion (M⁺˙). The subsequent fragmentation of this ion provides a characteristic pattern that can be used for structural confirmation. The fragmentation of the thiazolo[5,4-c]pyridine (B153566) core is expected to involve the cleavage of the thiazole and pyridine rings. Common fragmentation pathways for related heterocyclic compounds include the loss of small, stable molecules or radicals.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Ion
168 [M]⁺˙ (Molecular Ion)
135 [M - SH]⁺
111 [M - HCN - S]⁺

Note: This table presents plausible fragmentation pathways based on the analysis of similar heterocyclic structures.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key diagnostic peaks would include the S-H stretching vibration of the thiol group, which typically appears as a weak band in the region of 2550-2600 cm⁻¹. The C=N stretching vibration of the thiazole and pyridine rings would be observed in the 1650-1550 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-C and C-N stretching vibrations within the fused ring system would contribute to the fingerprint region (below 1500 cm⁻¹). The presence of a C=S (thione) group would give rise to a characteristic absorption band, typically in the 1250-1020 cm⁻¹ range.

Table 3: Predicted Characteristic Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3000 - 3100
S-H (Thiol) Stretching 2550 - 2600 (weak)
C=N Stretching 1550 - 1650
Aromatic C=C Stretching 1400 - 1600

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide invaluable structural information, X-ray crystallography stands as the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and intermolecular interactions.

Table 4: Crystallographic Data for the Related Compound 2-(methylthio)thiazolo[5,4-c]pyridine (B1641262)

Parameter Value
Crystal System Orthorhombic
Space Group Pnma
a (Å) 8.454(1)
b (Å) 6.7377(9)
c (Å) 13.710(2)
V (ų) 781.0

This data pertains to 2-(methylthio)thiazolo[5,4-c]pyridine and serves as a structural reference.

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Derivative Analysis

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules. It measures the differential absorption of left and right circularly polarized light. While this compound itself is achiral, the introduction of a chiral center, for example, through substitution on the pyridine or thiazole ring with a chiral moiety, would render the molecule optically active and thus amenable to ECD analysis.

To date, there are no published studies on the ECD spectra of chiral derivatives of this compound. However, should such derivatives be synthesized, ECD spectroscopy would be a crucial tool for determining their absolute configuration. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations, the absolute stereochemistry of the chiral centers could be unambiguously assigned. This would be of significant importance in fields such as medicinal chemistry, where the biological activity of a molecule is often dependent on its stereochemistry.

Applications in Medicinal and Biological Chemistry Research

Anticancer Research Applications of Thiazolo[5,4-C]pyridine-2-thiol Derivatives

Derivatives of the thiazolo-pyridine and related fused heterocyclic systems have demonstrated notable potential as anticancer agents. Their mechanism of action often involves interfering with critical cellular processes that are fundamental to the growth and survival of cancer cells.

A significant body of research has focused on the synthesis and evaluation of thiazolo-pyridine derivatives for their ability to inhibit the proliferation of and induce toxicity in various cancer cell lines. These studies are crucial for identifying lead compounds for further development.

For instance, a series of thiazolo[5,4-d]pyrimidine (B3050601) derivatives were synthesized and tested against several human cancer cell lines. Among them, compound 7i showed potent inhibition against human gastric cancer cells MGC-803 and HGC-27, with IC50 values of 4.64 μM and 5.07 μM, respectively. Notably, it displayed approximately 12-fold selectivity for MGC-803 cells over normal gastric epithelial cells (GES-1), suggesting a degree of cancer cell specificity. nih.gov Similarly, pyridine-thiazole hybrids have been investigated, with compounds 7 and 10 revealing promising anticancer activity against MCF-7 (breast cancer) and HepG2 (liver carcinoma) cell lines, with IC50 values ranging from 5.36 to 8.76 μM. arabjchem.org

Further studies on 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives also revealed significant cytotoxic effects. Compound 3b from this series demonstrated strong activity against both melanotic (C32, IC50 = 24.4 µM) and amelanotic (A375, IC50 = 25.4 µM) melanoma cancer cells. mdpi.com Another study highlighted the high antiproliferative activity of pyridine-thiazole hybrid molecules, where compound 3 had an IC50 of 0.57 µM in HL-60 acute human promyelocytic leukemia cells, while showing minimal toxicity (IC50 > 50 µM) in normal human cell lines. mdpi.com

Antiproliferative Activity of Thiazolo-Pyridine/Pyrimidine (B1678525) Derivatives
CompoundCancer Cell LineActivity (IC50/GI50 in µM)Reference
7iMGC-803 (Gastric Cancer)4.64 nih.gov
7iHGC-27 (Gastric Cancer)5.07 nih.gov
Pyridine-thiazole hybrid 7MCF-7 (Breast Cancer)5.36 arabjchem.org
Pyridine-thiazole hybrid 10MCF-7 (Breast Cancer)5.84 arabjchem.org
6rHMC1.2 (Mast Cell Leukemia)1.15 nih.gov
3bC32 (Melanoma)24.4 mdpi.com
3bA375 (Melanoma)25.4 mdpi.com
4kA549 (Lung Cancer)1.4 nih.gov
4kA431 (Epidermal Cancer)3.1 nih.gov
10kHCC827 (Lung Cancer)0.010 nih.gov
10kNCI-H1975 (Lung Cancer)0.08 nih.gov

Beyond simply inhibiting growth, effective anticancer agents often work by inducing programmed cell death (apoptosis) or by halting the cell division cycle. Thiazolo-pyridine derivatives have been shown to act through these mechanisms.

Research on thiazolo[5,4-d]pyrimidines demonstrated that compound 4k induces apoptosis in A549 lung cancer cells. nih.gov This was confirmed by an increase in the sub-G1 cell population, a hallmark of apoptosis. Western blot analysis further revealed the cleavage of PARP-1 and inhibition of procaspase-3, confirming the apoptotic pathway. nih.gov Similarly, the morpholine-substituted analog 4a induced apoptosis in HL-60 leukemia cells and was also shown to cause a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. nih.gov

In another study, a novel thiazolo[5,4-b]pyridine (B1319707) derivative, 6r , was found to induce not only apoptosis but also cell cycle arrest in cancer cells. nih.govnih.govmerckmillipore.com More detailed investigations with other thiazole (B1198619) derivatives, such as compound 4c , showed it could induce cell cycle arrest at the G1/S phase in MCF-7 breast cancer cells. This compound significantly increased the percentage of cells in the pre-G1 phase (from 2.02% in untreated cells to 37.36%) and also elevated the rates of both early (to 22.39%) and late (to 9.51%) apoptosis. mdpi.com Furthermore, the potent thiazolo[5,4-b]pyridine derivative 10k was shown to induce substantial early (31.9%) and late (8.8%) apoptosis in cancer cells. nih.gov

Many cancers are driven by the aberrant activity of protein kinases. Consequently, kinase inhibitors are a major class of targeted cancer therapies. Thiazolo-pyridine derivatives have been identified as potent inhibitors of several key oncogenic kinases.

c-KIT Inhibition: The c-KIT proto-oncogene is a receptor tyrosine kinase implicated in various cancers, particularly gastrointestinal stromal tumors (GIST). researchgate.net Novel thiazolo[5,4-b]pyridine derivatives have been designed and synthesized as c-KIT inhibitors. One such derivative, 6r , demonstrated potent inhibition of c-KIT and effectively suppressed the proliferation of GIST-T1 cancer cells. nih.govnih.gov The enzymatic inhibitory activity of 6r against a c-KIT double mutant was 8.0-fold higher than that of the established drug imatinib. nih.gov

Phosphoinositide 3-Kinase (PI3Kα) Inhibition: The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer. A novel tricyclic scaffold, 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino, has been utilized to develop a potent and selective PI3Kα inhibitor. nih.gov In a separate study, a series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were designed as PI3K inhibitors. A representative compound, 19a , exhibited extremely strong PI3Kα inhibitory activity with an IC50 value of 3.6 nM. mdpi.com

Kinase Inhibitory Activity of Thiazolo-Pyridine Derivatives
CompoundTarget KinaseActivity (IC50)Reference
6rc-KIT V560G/D816V mutant4.77 µM nih.gov
Imatinib (Reference)c-KIT V560G/D816V mutant> 38.5 µM nih.gov
19aPI3Kα3.6 nM mdpi.com

A major challenge in cancer treatment is the development of drug resistance. Researchers are actively seeking new compounds that can overcome these resistance mechanisms. Thiazolo[5,4-b]pyridine derivatives have shown promise in this area, particularly in overcoming resistance to existing kinase inhibitors like imatinib. nih.govnih.govmerckmillipore.com

The derivative 6r was found to be potent against a c-KIT V560G/D816V double mutant, which is known to be resistant to imatinib. nih.govnih.govmerckmillipore.com This suggests that the thiazolo[5,4-b]pyridine scaffold can be modified to effectively inhibit mutated kinases that no longer respond to standard therapies. Further research into this class of compounds led to the development of derivative 10k , a lead compound that displayed remarkable potency against the NCI-H1975 non-small cell lung cancer cell line, which harbors a resistance mutation, with an IC50 value of 0.08 μM. nih.gov

The anticancer effects of thiazolo-pyridine derivatives are often rooted in their ability to modulate critical intracellular signaling pathways that control cell growth, survival, and proliferation. The PI3K/AKT/mTOR pathway is a primary target. nih.gov

Aberrant activation of this pathway is a hallmark of many cancers. nih.gov Studies have shown that benzothiazole (B30560) derivatives containing a pyridine (B92270) moiety can effectively inhibit PI3Ks and mTORC1. Compound 19 from one such study demonstrated potent antiproliferative activity across multiple cell lines (IC50 = 0.30–0.45 μM) by displaying notable inhibitory properties against this pathway. nih.gov The anticancer activity of the c-KIT inhibitor 6r is also achieved by blocking the downstream signaling of c-KIT, which is interconnected with pathways like PI3K/AKT. nih.govmerckmillipore.com

Antimicrobial Research Applications

In addition to their anticancer properties, thiazolo-pyridine derivatives have been investigated for their potential as antimicrobial agents, addressing the growing threat of antibiotic resistance.

The parent compound, This compound , has been shown to possess antibacterial properties. It demonstrates a high affinity for methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, exhibiting low Minimum Inhibitory Concentration (MIC) values against these pathogens. biosynth.com Its mechanism is believed to involve the inhibition of bacterial protein synthesis by binding to ribosomes. biosynth.com

More complex derivatives have also been synthesized and tested. A series of thiazolo[5,4-f]quinoline (B15495243) derivatives were evaluated for their antimicrobial efficacy against Staphylococcus aureus, Escherichia coli, and Candida albicans. Compounds 18 , 19 , and 23 from this series exhibited potent, broad-spectrum activity, with MIC values ranging from 3.125 to 6.25 µg/mL, in some cases surpassing the activity of standard drugs like chloramphenicol (B1208) and cephalothin. researchgate.net Structure-activity relationship (SAR) analysis revealed that incorporating bulky, lipophilic aromatic systems and electron-withdrawing substituents significantly enhanced antimicrobial potency. researchgate.net Other studies on thiazole derivatives have also reported significant antibacterial activity against a broad range of Gram-positive and Gram-negative pathogens. nih.gov

Antimicrobial Activity of Thiazolo-Pyridine/Quinoline Derivatives
CompoundMicroorganismActivity (MIC in µg/mL)Reference
18S. aureus3.125 researchgate.net
18E. coli6.25 researchgate.net
18C. albicans6.25 researchgate.net
19S. aureus3.125 researchgate.net
19E. coli3.125 researchgate.net
19C. albicans3.125 researchgate.net
23S. aureus6.25 researchgate.net
23E. coli3.125 researchgate.net
23C. albicans6.25 researchgate.net

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"CAS No:"

"[116990-44-4]"

REA99044.

MFCD12755950.

C6H4N2S2

Applications in Materials Science and Optoelectronics Research

Role in Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Devices

The development of efficient and stable materials is a primary driver of innovation in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. Derivatives of the thiazolopyridine family, especially those based on the thiazolo[5,4-d]thiazole (B1587360) scaffold, have been successfully integrated into both types of devices. researchgate.net

In the realm of photovoltaics, these compounds are used to construct photoactive materials that absorb light and convert it into electrical energy. researchgate.net Donor-π-acceptor (D–π–A) organic dyes utilizing a thiazolo[5,4-d]thiazole unit have been engineered for dye-sensitized solar cells (DSSCs). These dyes exhibit broad and intense absorption of visible light, leading to impressive power conversion efficiencies. In one study, DSSCs using such dyes reached efficiencies of up to 7.71% in small-scale devices and 6.35% in larger, transparent cells, demonstrating their potential for building-integrated photovoltaics. Similarly, copolymers based on thiazolo[5,4-d]thiazole have been synthesized for use in bulk-heterojunction polymer solar cells.

For OLEDs, the focus is on materials that can efficiently convert electricity into light. The rigid and planar structure of the thiazolo[5,4-d]thiazole core is beneficial for creating stable, luminescent materials. Researchers have developed a series of blue emitters with a donor-π-acceptor-π-donor (D-π-A-π-D) architecture, where thiazolo[5,4-d]thiazole acts as the central acceptor unit. unimi.it These materials exhibit high thermal stability and efficient photoluminescence, making them excellent candidates for vacuum-processed OLEDs. unimi.it

Investigation of Luminescent Properties and Fluorescent Probe Development

The thiazolopyridine scaffold is inherently fluorescent, a property that can be tuned and enhanced through chemical modification, leading to applications in sensing and bioimaging. lookchem.comscientificarchives.com While research on the specific [5,4-c] isomer is ongoing, studies on the related thiazolo[4,5-b]pyridine (B1357651) have demonstrated the platform's potential.

A novel fluorescent probe based on a thiazolo[4,5-b]pyridine derivative, named 2-HPTP, was synthesized for the selective detection of zinc ions (Zn²⁺). This probe exhibits a significant fluorescence enhancement and a notable 85 nm red-shift in its emission wavelength upon binding with Zn²⁺. The high selectivity and sensitivity, with a detection limit of 3.48 x 10⁻⁷ M, underscore its utility. Furthermore, the probe's ability to permeate cell membranes and its photostability make it suitable for monitoring intracellular Zn²⁺ levels in living cells and tissues, highlighting the potential of this class of compounds in biological research.

The luminescent properties are not limited to molecular probes. Metal-organic frameworks (MOFs) incorporating thiazolo[5,4-d]thiazole-based linkers have been developed. scientificarchives.com These materials can act as chemosensors for detecting environmental pollutants in water with high sensitivity and selectivity through a fluorescence quenching mechanism. scientificarchives.com The development of such luminescent materials showcases the versatility of the thiazolopyridine core in creating advanced optical sensors.

Integration into Covalent Organic Frameworks (COFs) for Photocatalytic Applications (e.g., Hydrogen Evolution)

Covalent organic frameworks (COFs) are a class of porous, crystalline polymers with a highly ordered structure, making them ideal platforms for catalysis. The integration of thiazolopyridine-related structures into COFs has led to significant breakthroughs in photocatalysis, particularly for solar hydrogen (H₂) evolution from water. acs.orgresearchgate.net

Researchers have designed and synthesized COFs where a thiazolo[5,4-d]thiazole unit acts as the core building block. These COFs serve as heterogeneous photosensitizers, absorbing sunlight to drive the chemical reaction. The key advantages of these frameworks include their predictable design, high porosity, excellent light-harvesting ability, and photochemical stability. acs.org

One notable example is a thiazolo[5,4-d]thiazole-linked COF (TpDTz) which, when combined with a nickel-based co-catalyst, demonstrated excellent and sustained hydrogen production over 70 hours. Another donor-acceptor COF (PyTz-COF), constructed from electron-rich pyrene (B120774) and electron-deficient thiazolo[5,4-d]thiazole, showed exceptional optoelectronic properties and high photocatalytic activity. The defined donor-acceptor structure within the COF promotes efficient separation and migration of photogenerated charges, which is critical for high catalytic turnover.

Performance of Thiazolo[5,4-d]thiazole-Based Covalent Organic Frameworks (COFs) in Photocatalytic Hydrogen Evolution
COF SystemKey FeatureMax. H₂ Evolution Rate (μmol g⁻¹ h⁻¹)Photocurrent (at 0.2 V vs. RHE)Reference
TpDTz-COF with Nickel-Thiolate ClusterLong-term stability in water941N/A acs.org
PyTz-COF (Pyrene-Thiazolothiazole)Donor-Acceptor Structure2072.4100 μA cm⁻² researchgate.net

Design of Materials with Tailored π-Conjugated Systems for Advanced Functionality

The thiazolopyridine ring system is a versatile platform for designing materials with precisely tailored π-conjugated systems, enabling advanced functionalities. The rigid and planar nature of the fused rings provides a stable backbone upon which electronic properties can be fine-tuned through chemical modification. acs.orgrsc.org This allows for the rational design of materials for specific applications, from semiconductors to photocatalysts.

A key strategy is the creation of donor-acceptor (D-A) systems. By attaching electron-donating and electron-accepting groups to the thiazolopyridine core, chemists can control the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of the electronic band gap is fundamental to:

Optimizing Light Absorption: In solar cells and photocatalysts, the band gap can be engineered to match the solar spectrum, maximizing light harvesting. rsc.org

Controlling Emission Color: In OLEDs, the energy difference between the HOMO and LUMO levels dictates the color of the emitted light, allowing for the creation of emitters across the visible spectrum. unimi.it

Enhancing Charge Separation: In D-A systems, photoexcitation leads to charge transfer from the donor to the acceptor, creating separated electrons and holes. This process is vital for the efficiency of both photovoltaic devices and photocatalytic systems. researchgate.net

The ability to expand the π-conjugation by adding aryl groups or other conjugated moieties further enhances these properties, leading to materials with high charge carrier mobilities and strong light-matter interactions, paving the way for the next generation of organic electronic and optoelectronic devices. acs.org

Coordination Chemistry of Thiazolo 5,4 C Pyridine 2 Thiol

Ligand Properties and Coordination Complex Formation with Metal Ions

Thiazolo[5,4-C]pyridine-2-thiol possesses a unique combination of hard and soft donor atoms, making it an effective ligand for a variety of metal centers. The molecule exists in a tautomeric equilibrium between the thiol and thione forms. The thiol (-SH) form contains a soft sulfur donor, while the thione (C=S) form presents a different coordination environment. This tautomerism, influenced by solvent and pH, plays a crucial role in its coordination behavior.

The primary coordination sites are the pyridine (B92270) nitrogen (a hard donor), the thiazole (B1198619) nitrogen, and the exocyclic sulfur atom of the thiol/thione group (a soft donor). This ambidentate character allows the ligand to form complexes with diverse structural motifs. Research on related pyridine-thiol ligands demonstrates that coordination typically occurs through the sulfur atom, which can act as a terminal or a bridging ligand, linking multiple metal centers. cdnsciencepub.comxmu.edu.cn The pyridine nitrogen can also coordinate to the metal, leading to chelate or bridging structures.

Studies on analogous pyridine-thiol compounds have shown they form stable complexes with a range of transition metals including cobalt(II), nickel(II), zinc(II), cadmium(II), platinum(II), and mercury(II). cdnsciencepub.com The geometry of the resulting complexes, such as tetrahedral or square planar, is dictated by the preferred coordination number of the metal ion and the steric and electronic properties of the ligand. cdnsciencepub.com For instance, complexes of 4-pyridinethiol with group 11 metals (Cu, Ag, Au) have been shown to self-assemble into coordination polymers with the sulfur atom bridging the metal centers. jyu.fi The ability of the thiol group to chelate metal ions is considered a key factor in the biological activities of related compounds.

Table 1: Potential Coordination Modes of this compound

Coordination Mode Donating Atoms Description
Monodentate S Coordination occurs solely through the deprotonated thiol sulfur.
Monodentate N (pyridine) Coordination involves only the nitrogen atom of the pyridine ring.
Bidentate Chelating N (pyridine), S The ligand forms a stable chelate ring by coordinating through both the pyridine nitrogen and the thiol sulfur.
Bidentate Bridging N (pyridine), S The ligand bridges two metal centers, with one coordinating to the nitrogen and the other to the sulfur.
Bidentate Bridging S, S In its thione form, the sulfur atom can bridge two metal centers.

Applications in Homogeneous and Heterogeneous Catalysis Research

The coordination complexes derived from this compound are promising candidates for applications in catalysis. The presence of a metal-sulfur (M-S) bond is a key feature in the active sites of many metalloenzymes, such as hydrogenases, and synthetic catalysts. nih.gov Metal-thiolate complexes have demonstrated significant catalytic activity in a variety of chemical transformations.

Recent research has highlighted that transition metal-thiolate complexes can be more effective catalysts than their corresponding metal-hydride counterparts for reactions like the hydroboration and hydrosilylation of carbon-heteroatom bonds (e.g., C=O and C=N). nih.gov The unique electronic properties of the thiolate ligand can enhance the catalytic performance of the metal center. Furthermore, the reversible coordination of thiols can be used to switch catalytic activity and selectivity. nih.govacs.org

While direct catalytic studies on this compound complexes are limited, research on analogous systems provides strong evidence for their potential. For example, a highly relevant study demonstrated the use of a noble-metal-free nickel-thiolate cluster in conjunction with a thiazolo[5,4-d]thiazole-bridged covalent organic framework (COF) for the photocatalytic evolution of hydrogen from water. nih.govacs.org This system showed sustained and efficient H₂ production, underscoring the potential of combining thiazole-based photosensitizers with earth-abundant metal-thiolate catalysts. nih.govacs.org Copper-thiolate complexes have also been investigated for their switchable catalytic properties in oxidation and reduction reactions, which can be controlled by pH. rsc.org

Table 2: Potential Catalytic Applications of this compound Metal Complexes

Catalytic Reaction Metal Center Role of Ligand Research Finding on Analogous Systems
Hydrosilylation/Hydroboration Group 10 Metals (Ni, Pd, Pt) Stabilizes the metal center; electronic tuning. Thiolate complexes show higher activity than hydride complexes. nih.gov
Hydrogen Evolution (Photocatalysis) Nickel Acts as a co-catalyst; facilitates proton reduction. A Ni-thiolate cluster paired with a thiazole-based COF is an efficient H₂ evolution catalyst. nih.govacs.org
(De)hydrogenation Reactions Ruthenium Acts as a transient cooperative ligand, enabling bond activation. Thiol addition can accelerate base-free dehydrogenation reactions. nih.govacs.org
C-C Coupling Reactions Palladium Stabilizes active catalytic species; prevents nanoparticle agglomeration. Thiazoline-derived ligands are used in transition metal-catalyzed coupling reactions. rsc.org

Utilization in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The multidentate nature of this compound makes it an excellent building block, or linker, for the construction of extended one-, two-, or three-dimensional structures like coordination polymers and metal-organic frameworks (MOFs). These materials are of immense interest due to their high porosity, large surface areas, and tunable properties, with applications in gas storage, separation, sensing, and catalysis.

The combination of a pyridine ring and a thiol group is well-suited for creating robust network structures. Research on related pyridine-thiol and thiazole-based ligands has demonstrated the successful synthesis of a wide array of coordination polymers. For instance, 4-pyridinethiol has been used to synthesize polymeric complexes with Cu(I), Ag(I), and Au(I), where the ligands bridge the metal ions to form chains. jyu.fi The introduction of nitrogen atoms into thiol-based ligands is a known strategy for creating stable sulfur-based MOFs and CPs, as the electron-delocalizing resonance effect enhances stability. scispace.com

Derivatives of the closely related thiazolo[5,4-d]thiazole (B1587360) core have been extensively used as linkers in MOF synthesis. These rigid, planar molecules are excellent for creating porous structures with interesting photophysical properties. nih.govbohrium.com For example, a cadmium-based MOF using a 2,5-di(pyridine-4-yl)thiazolo[5,4-d]thiazole linker was developed as a highly sensitive and selective fluorescent sensor for detecting specific nitroaromatic compounds and anions in water. bohrium.com Another study reported a zinc-based coordination polymer with a thiazolo[5,4-d]thiazole linker that exhibited porosity for CO₂ adsorption after solvent removal. rsc.org These examples strongly suggest that this compound could serve as a valuable linker for creating functional MOFs with potential applications in sensing and gas separation.

Studies on Molecular Recognition and Supramolecular Assembly

Supramolecular chemistry involves the study of systems composed of multiple chemical species held together by non-covalent interactions. The directional nature of the hydrogen bonding and metal-coordination capabilities of this compound make it an ideal candidate for designing complex supramolecular assemblies.

The self-assembly of metal ions and pyridine-thiol ligands into coordination polymers is a prime example of supramolecular chemistry, where the final structure is dictated by the coordination preferences of the metal and the geometry of the ligand. jyu.fi Beyond coordination polymers, thiazole-containing heterocycles have been used to construct sophisticated supramolecular systems.

A notable study on a related thiazolothiazole derivative demonstrated the construction of five novel supramolecular assemblies through self-assembly with various benzenecarboxylic acids. rsc.org In these systems, an "extended viologen" moiety based on 2,5-bis(pyridinium-4-yl)thiazolo[5,4-d]thiazole acted as an electron acceptor, while the carboxylates acted as electron donors. The resulting donor-acceptor assemblies exhibited reversible photochromic behavior, meaning their color could be changed upon exposure to light, which was attributed to light-induced electron transfer. rsc.org This work highlights the potential for creating photo-responsive materials and "smart" systems.

The application of thiazole-based MOFs as chemosensors also falls under the umbrella of molecular recognition. bohrium.com The specific size and chemical nature of the pores within the MOF allow it to selectively bind certain guest molecules, leading to a detectable signal change, such as fluorescence quenching. The ability of this compound to form such ordered, porous structures suggests its utility in developing new sensors for environmental or industrial monitoring.

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in predicting the electronic properties of Thiazolo[5,4-c]pyridine-2-thiol. These calculations offer insights into the molecule's stability, spectroscopic signatures, and reactive sites.

Computational studies have revealed that the thiazolo[5,4-c]pyridine (B153566) ring system possesses significant thermodynamic stability. The fusion of the thiazole (B1198619) and pyridine (B92270) rings in the 'c' configuration is energetically more favorable compared to other isomeric forms, such as the [4,5-b] fusion. This enhanced stability is a key factor in its synthetic accessibility and prevalence in medicinal chemistry research. Specifically, computational analyses have shown that the [5,4-c] ring fusion pattern has a greater stability, with a calculated Gibbs free energy (ΔG) of -12.3 kcal/mol compared to -9.8 kcal/mol for the [4,5-b] isomers.

While comprehensive computational studies predicting the full NMR spectrum of this compound are not widely available in the literature, some experimental data aligns with theoretical expectations. The thiol proton (-SH) is a key diagnostic signal in the ¹H NMR spectrum. Experimental analysis has identified the resonance for this proton at a chemical shift of δ 13.98 ppm, appearing as a singlet. This downfield shift is characteristic of a thiol proton involved in a tautomeric equilibrium with a thione form, a common feature in 2-mercaptothiazole (B1225461) systems. High-resolution mass spectrometry (HRMS) further confirms the molecular structure, with a molecular ion peak observed at m/z 168.24, corresponding to the molecular formula C₆H₄N₂S₂.

ParameterObserved ValueTechnique
¹H NMR Chemical Shift (Thiol Proton)13.98 ppm (singlet)NMR Spectroscopy
Molecular Ion Peak (m/z)168.24High-Resolution Mass Spectrometry (HRMS)

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the reactivity of a molecule. DFT calculations are commonly employed to determine the energies and spatial distributions of these orbitals. For this compound and its derivatives, the HOMO is typically localized on the electron-rich thiazole ring and the thiol substituent, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed over the pyridine ring, highlighting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity.

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). In this compound, the nitrogen atom of the pyridine ring and the sulfur atom of the thiol group are expected to be regions of high electron density, making them potential sites for hydrogen bonding and metal chelation. These features are critical for the molecule's interaction with biological targets.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment, such as solvent molecules or biological macromolecules. For derivatives of the Thiazolo[5,4-c]pyridine scaffold, MD simulations have been used to assess the stability of ligand-protein complexes. These simulations can reveal how the molecule adapts its conformation to fit within a binding site and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. While specific MD studies on the unsubstituted this compound are not extensively documented, research on related derivatives highlights the utility of this technique. For instance, in studies of thiazolo[5,4-c]pyridine derivatives as kinase inhibitors, MD simulations are used to confirm the stability of the predicted binding poses from docking studies over nanosecond-scale trajectories.

Binding Affinity Predictions and Rationalization of Drug-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in structure-based drug design and has been applied to derivatives of the Thiazolo[5,4-c]pyridine scaffold to explore their potential as inhibitors of various enzymes.

For example, docking studies on derivatives of this scaffold have been performed against targets such as the c-Met receptor tyrosine kinase, which is implicated in cancer. arkat-usa.org These studies have shown that the thiazolo[5,4-c]pyridine core can fit into the ATP-binding pocket of the kinase, with the substituents on the heterocyclic core forming key interactions with the amino acid residues of the receptor. The nitrogen atom of the pyridine ring and the exocyclic thiol group (or its derivatives) often act as hydrogen bond acceptors or donors, anchoring the molecule within the active site. The rationalization of these interactions provides a basis for the design of more potent and selective inhibitors.

Derivative ClassProtein TargetKey Interactions Observed in Docking
Tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivativesc-Met KinaseInteraction with the ATP-binding pocket, hydrogen bonding. arkat-usa.org
General Thiazolo[5,4-c]pyridine derivativesEGFR KinaseSimulation of binding interactions.

Reaction Pathway Analysis and Transition State Modeling

Future Research Directions and Translational Perspectives

Exploration of Novel Thiazolo[5,4-C]pyridine-2-thiol Derivatives and Poly-heterocyclic Analogues

The future of this compound research lies heavily in the synthesis and evaluation of novel derivatives. Modifications to the core structure are expected to enhance or modulate its inherent biological and material properties. Research indicates that strategic modifications to the thiazole (B1198619) and pyridine (B92270) rings can significantly improve the efficacy of these compounds. For instance, the introduction of specific functional groups, such as a 2-chlorobenzoyl group, has been shown to increase cytotoxicity in cancer cell lines, highlighting the potential for targeted drug design.

Exploration will likely focus on:

Systematic Substitution: Introducing a wide array of functional groups (alkyl, aryl, acyl, etc.) at various positions on the bicyclic system to perform comprehensive structure-activity relationship (SAR) studies. This will help identify key structural features responsible for specific activities.

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties to enhance potency or alter pharmacokinetic profiles.

Development of Poly-heterocyclic Analogues: Creating more complex molecular architectures by fusing the this compound scaffold with other heterocyclic rings like triazoles or pyrimidines. researchgate.net This approach aims to create novel chemical entities with unique three-dimensional shapes and electronic properties, potentially leading to new mechanisms of action or improved target specificity. researchgate.net The synthesis of related structures, such as thiazolo[4,5-b]pyridines, has demonstrated the feasibility of creating fused systems through methods like successive nucleophilic aromatic substitution (SNAr) processes. researchgate.net

Table 1: Research Findings on Thiazolopyridine Derivatives

Derivative/Analogue Modification Key Research Finding Reference(s)
Thiazolo[5,4-c]pyridine (B153566) Derivatives Introduction of a 2-chlorobenzoyl group Increased cytotoxicity by 40–60% in HeLa and MCF-7 cell lines.
Thiazolo[5,4-c]pyridine Derivatives General modifications to thiazole and pyridine rings Showed MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans.
Fused Thiazolo[4,5-b]pyridines Fused with triazole or pyrimidine (B1678525) rings Created novel poly-heterocyclic systems through base-promoted reactions and Smiles rearrangement. researchgate.net
2,3-dihydro nih.govthiazolo[4,5-b]pyridines Reduction of the thiazole ring Identified as strong inhibitors of acyl-ACP thioesterase with herbicidal activity. beilstein-journals.org

Advanced Mechanistic Insights into Biological and Material Applications through Multidisciplinary Approaches

While initial studies have identified promising biological activities, a deeper, mechanistic understanding of how this compound and its derivatives function at a molecular level is crucial. Future research will necessitate a multidisciplinary approach, combining experimental techniques with computational modeling.

Key areas of focus will include:

Biological Mechanisms: Elucidating the precise molecular targets and pathways through which these compounds exert their effects. For example, mechanistic studies on related thiazolopyridine analogues have revealed that they can act as inhibitors of enzymes like epidermal growth factor receptor tyrosine kinase (EGFR-TK) by inhibiting autophosphorylation. nih.gov Further investigations could explore apoptosis induction, cell cycle arrest, and other potential mechanisms of anticancer activity. nih.gov

Material Science Mechanisms: For applications in materials science, such as the development of covalent organic frameworks (COFs) for photocatalysis, research must clarify the underlying processes. acs.org This includes understanding charge transfer dynamics, the role of the heterocyclic scaffold in light absorption and electron transport, and the mechanism of interaction with co-catalysts. Advanced techniques like continuous-flow systems can provide more accurate, real-time monitoring of reaction rates, offering deeper insights. acs.org

Computational and Theoretical Studies: The interplay of experimental work and theoretical calculations will be vital. Computational studies can predict thermodynamic stability, simulate interactions with biological targets (e.g., molecular docking), and rationalize reaction mechanisms, such as the 1,3-dipolar cycloadditions used to build complex heterocyclic systems. scispace.com These predictive models can guide experimental design, saving time and resources.

Integration with High-Throughput Screening and Artificial Intelligence for Accelerated Discovery

To unlock the full potential of the this compound scaffold, the pace of discovery must be accelerated. Integrating high-throughput screening (HTS) and artificial intelligence (AI) will be instrumental in this endeavor.

This forward-looking approach involves:

Combinatorial Library Synthesis: Developing synthetic routes, including solid-phase synthesis, that are amenable to the rapid generation of large and diverse libraries of this compound derivatives. researchgate.net

High-Throughput Screening (HTS): Utilizing automated HTS platforms to rapidly screen these chemical libraries against a wide range of biological targets (e.g., enzymes, receptors, cancer cell lines) or for specific material properties. nih.gov This allows for the efficient identification of "hit" compounds with desired activities.

Artificial Intelligence and Machine Learning: Employing AI and machine learning algorithms to analyze the vast datasets generated by HTS. These models can identify complex structure-activity relationships that may not be apparent through traditional analysis. Furthermore, AI can be used for de novo drug design, where algorithms generate novel molecular structures predicted to have high activity and desirable properties, which can then be synthesized and tested. The use of molecular docking simulations to predict binding interactions is an early example of this computational approach. nih.gov

Scale-Up and Industrial Synthesis Optimization for Emerging Technological and Therapeutic Applications

For any promising compound to transition from the laboratory to real-world applications, a scalable, cost-effective, and environmentally sustainable synthesis method is required. Future research must address the challenges of industrial-scale production of this compound and its most promising derivatives.

Key objectives in this area include:

Process Optimization: Moving beyond laboratory-scale batch reactions to more efficient and scalable methods. The development of procedures suitable for large-scale preparation is a critical step. researchgate.net This includes optimizing reaction parameters such as solvents, temperature, and catalysts to maximize yield and purity while minimizing reaction time. preprints.org

Flow Chemistry: Investigating the use of continuous-flow reactors, which offer advantages in terms of safety, control, and throughput for larger-scale production.

Green Chemistry: Incorporating principles of green chemistry to create more sustainable manufacturing processes. This involves exploring the use of environmentally benign solvents, such as biomass-derived options like sabinene (B1680474), and energy-efficient reaction conditions, such as microwave-assisted synthesis. preprints.orgmdpi.com These approaches not only reduce the environmental impact but can also lead to cost savings.

Scalable Purification: Developing robust and economical purification techniques that can be implemented on an industrial scale to ensure the final product meets the high purity standards required for therapeutic or advanced technological use.


Compound Index

Table 3: List of Mentioned Chemical Compounds

Compound Name
2,3-dihydro nih.govthiazolo[4,5-b]pyridine (B1357651)
2-aminothiazolo[5,4-c]pyridines
2-chloro-3-nitropyridines
2-chlorobenzoyl
4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)dianiline
Ibuprofen
Potassium ethylxanthate (B89882)
Pyrimidine
Sabinene
Thiazolo[4,5-b]pyridines
This compound
Thiazolo[5,4-d]thiazole (B1587360)

Q & A

Q. What synthetic methodologies are recommended for laboratory-scale synthesis of Thiazolo[5,4-c]pyridine-2-thiol?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions. Key steps include:
  • Suzuki–Miyaura Coupling : To introduce aryl/heteroaryl groups to the thiazolo-pyridine core.
  • Cyclization Reactions : Using thiourea derivatives or sulfur-containing reagents to form the thiazole ring.
  • Purification : Column chromatography or recrystallization to isolate the product with >95% purity.
    Critical Parameters: Reaction temperature (80–120°C), anhydrous conditions, and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions).

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, flame-retardant lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
    Reference Standards: Compliance with EU Regulation 2016/425 for gloves and EN 374 for chemical resistance .

Q. How can researchers confirm the structural integrity and purity of synthesized this compound?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Verify proton environments and carbon backbone (e.g., thiol proton at δ 3.8–4.2 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 168.24 for C₆H₄N₂S₂).
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%).

Advanced Research Questions

Q. How do structural modifications to the thiazolo-pyridine core influence biological activity?

  • Methodological Answer :
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) at position 6 to enhance enzymatic inhibition (e.g., kinase targets).
  • Bioisosteric Replacements : Replace the thiol group with selenol (-SeH) to modulate redox activity.
  • Activity Testing : Evaluate IC₅₀ values in enzyme assays (e.g., tyrosine kinase inhibition) and compare with parent compound.
    Case Study: Analogues with methyl groups at position 5 showed 2.5-fold higher potency in cancer cell line studies .

Q. What computational tools are employed to predict the reactivity of this compound derivatives?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., EGFR kinase) using AutoDock Vina.
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
    Validation: Compare computational results with experimental kinetic data (e.g., inhibition constants) .

Q. How can researchers resolve contradictions in reported biological activity data for thiazolo-pyridine derivatives?

  • Methodological Answer :
  • Meta-Analysis : Cross-reference datasets from peer-reviewed studies (e.g., IC₅₀ variability due to assay conditions).
  • Control Experiments : Replicate studies under standardized conditions (pH 7.4, 37°C, 5% CO₂).
  • Structure-Activity Relationship (SAR) : Correlate substituent effects with activity trends across multiple studies.
    Example: Discrepancies in cytotoxicity data were resolved by controlling for cellular uptake efficiency .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiazolo[5,4-C]pyridine-2-thiol
Reactant of Route 2
Reactant of Route 2
Thiazolo[5,4-C]pyridine-2-thiol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.